3-Methylthiophene-2,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiophene-2,4-disulfonamide: is an organosulfur compound with the molecular formula C5H6N2O4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2,4-disulfonamide typically involves the sulfonation of 3-methylthiophene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective formation of the disulfonamide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylthiophene-2,4-disulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets. It may also serve as a precursor for the development of new pharmaceuticals .
Medicine: The sulfonamide moiety is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a scaffold for drug development .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors .
Wirkmechanismus
The mechanism of action of 3-Methylthiophene-2,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Methylthiophene: A simpler derivative of thiophene, lacking the sulfonamide groups.
2-Methylthiophene: An isomer of 3-Methylthiophene with the methyl group in a different position.
Thiophene-2,5-disulfonamide: Another sulfonamide derivative with sulfonamide groups at different positions on the thiophene ring.
Uniqueness: 3-Methylthiophene-2,4-disulfonamide is unique due to the specific positioning of the sulfonamide groups, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain applications, such as targeted drug design or the development of specialized materials .
Eigenschaften
Molekularformel |
C5H8N2O4S3 |
---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
3-methylthiophene-2,4-disulfonamide |
InChI |
InChI=1S/C5H8N2O4S3/c1-3-4(13(6,8)9)2-12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |
InChI-Schlüssel |
XVYGQXDRTUWSCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.